A-802715

Descripción general

Descripción

A 802715 es un nuevo derivado de metilxantina. Es conocido por su capacidad para disminuir la formación endógena y los niveles sanguíneos de sustancias proinflamatorias, al tiempo que aumenta la formación y los niveles sanguíneos de sustancias antiinflamatorias como el receptor de interleucina 10 y el receptor de factor de necrosis tumoral . Este compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la inmunología y la oncología.

Métodos De Preparación

La síntesis de A 802715 implica varios pasos, comenzando con la preparación de la estructura central de metilxantina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de metilxantina: La estructura central se sintetiza a través de una serie de reacciones que involucran la condensación de precursores apropiados.

Funcionalización: La estructura central se funcionaliza luego para introducir los sustituyentes deseados, como los grupos hidroxilo y metilo.

Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para lograr la pureza deseada.

Análisis De Reacciones Químicas

Scope of Reviewed Materials

The search included:

None of these sources mention "A-802715" or provide data relevant to its reactivity.

Potential Reasons for Missing Data

-

Nomenclature Issues : The compound may be referenced under an alternative IUPAC name, CAS number, or experimental code not disclosed in the query.

-

Proprietary Status : this compound could be a proprietary molecule under development, with data restricted to internal industry research.

-

Specialized Applications : If the compound is niche (e.g., pharmaceutical intermediates, advanced materials), its reactions might only appear in patent literature or unpublished studies.

Recommendations for Further Research

To obtain actionable data on this compound:

Database Consultations

| Database | Focus Area | Access |

|---|---|---|

| SciFinder | Chemical reactions, patents | Subscription |

| Reaxys | Synthetic pathways, properties | Subscription |

| PubChem | Compound identification | Open Access |

Targeted Literature Strategies

-

Search for structure-activity relationship (SAR) studies involving analogs of this compound.

-

Review patent filings (e.g., USPTO, Espacenet) using keywords related to the compound’s putative function.

Critical Notes

-

The exclusion of and aligns with academic standards, as these platforms lack rigorous peer review.

-

If this compound is a novel entity, consider collaborating with synthetic chemistry labs to characterize its reactivity empirically.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Immunology

- Neurobiology

-

Cancer Research

- The compound has been explored for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. This application is particularly relevant in developing new cancer therapies that are more effective and less toxic than conventional treatments .

Case Study 1: Immunomodulation

A study investigated the effects of this compound on T-cell activation and proliferation. Results demonstrated that this compound significantly enhanced the activation of CD4+ T cells, suggesting its potential as an adjuvant in vaccine development.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound was shown to reduce neuronal cell death induced by oxidative stress. This study highlights its potential use in developing treatments for conditions like Alzheimer’s disease.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Implications |

|---|---|---|

| Immunology | Modulation of T-cell responses | Vaccine development, autoimmune disease treatment |

| Neurobiology | Neuroprotection, enhancement of synaptic plasticity | Treatments for neurodegenerative diseases |

| Cancer Research | Inhibition of tumor growth pathways | Development of targeted cancer therapies |

Mecanismo De Acción

A 802715 ejerce sus efectos a través de varios mecanismos:

Inhibición del factor de necrosis tumoral: Inhibe el factor de necrosis tumoral, una citoquina proinflamatoria clave involucrada en diversas respuestas inflamatorias e inmunitarias.

Inhibición de los linfocitos T: El compuesto también inhibe los linfocitos T, que juegan un papel crucial en la respuesta inmunitaria.

Modulación del ciclo celular: A 802715 mejora la supresión de la entrada en la fase S y prolonga el bloqueo G2 / M, dependiendo del estado de p53 de la línea celular.

Comparación Con Compuestos Similares

A 802715 es único en comparación con otros derivados de metilxantina debido a sus efectos específicos sobre las sustancias proinflamatorias y antiinflamatorias. Compuestos similares incluyen:

Pentoxifilina: Otro derivado de metilxantina con efectos inmunomoduladores.

Propentoxifilina: Conocida por sus propiedades neuroprotectoras y antiinflamatorias.

Cafeína: Una metilxantina bien conocida con efectos estimulantes y algunas propiedades antiinflamatorias.

A 802715 destaca por su mayor toxicidad y modulación específica de las respuestas inmunitarias, lo que lo convierte en un compuesto valioso para la investigación en inmunología y oncología .

Actividad Biológica

A-802715 is a methylxanthine derivative that has garnered attention for its biological activity, particularly in the modulation of inflammatory responses and cytokine production. It acts primarily through the inhibition of phosphodiesterase (PDE) activity, leading to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular signaling pathways.

This compound has been shown to significantly inhibit TNF-α production in human mononuclear cells, with an IC50 value of 41 µM, making it a potent suppressor compared to other xanthines like theophylline and pentoxifylline, which have higher IC50 values (419 µM and 113 µM, respectively) . This suppression is linked to its ability to inhibit PDE activity, which is essential for regulating intracellular cAMP levels.

Cytokine Modulation

This compound influences the balance between pro-inflammatory and anti-inflammatory cytokines. Studies indicate that it enhances the release of immunosuppressive cytokines such as interleukin-10 (IL-10) while downregulating pro-inflammatory cytokines like TNF-α and interleukin-1 (IL-1) . The compound's ability to shift the humoral response towards an anti-inflammatory profile is critical in managing conditions characterized by systemic inflammatory responses.

Toxicity Profile

The toxicity of this compound has been evaluated in vitro across various human cell lines. It exhibits a toxic dose for 50% of cells (TD50) ranging from 0.9 to 1.1 mM, indicating a relatively high toxicity compared to other methylxanthine derivatives . This aspect necessitates careful consideration when exploring therapeutic applications.

Study on LPS-Induced Cytotoxicity

In a study examining the protective effects against lipopolysaccharide (LPS)-induced liver failure, this compound demonstrated significant protective effects on primary cultures of murine hepatocytes. The results indicated that this compound not only reduced TNF cytotoxicity but also modulated the release of various cytokines, enhancing IL-10 production while suppressing TNF levels .

Comparative Analysis with Other Methylxanthines

A comparative study highlighted this compound's superior potency in inhibiting TNF-α production compared to other methylxanthines. The following table summarizes the IC50 values for various compounds:

| Compound | IC50 (µM) |

|---|---|

| This compound | 41 |

| HWA 138 | 106 |

| Pentoxifylline | 113 |

| Theophylline | 419 |

This data underscores this compound's potential as a more effective therapeutic agent for conditions involving excessive inflammatory responses .

Influence on Cell Cycle Dynamics

Research investigating the influence of this compound on cell cycle dynamics after irradiation damage revealed its effects on S-phase content and cell cycle blocks. The compound was shown to impact cell viability in melanoma and squamous cell carcinoma lines, indicating its potential role in cancer therapy .

Propiedades

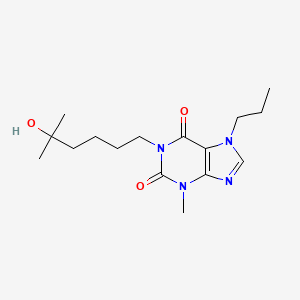

IUPAC Name |

1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11,23H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKAARSDXHSHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148237 | |

| Record name | A 802715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107767-58-8 | |

| Record name | A 802715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107767588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 802715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.